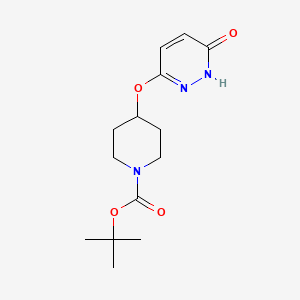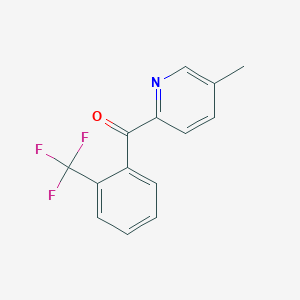
2-oxoacetato de etilo 2-(5-bromo-2-metoxifenil)
Descripción general
Descripción
Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is an organic compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and an ester functional group
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Adamantano Insaturados
2-oxoacetato de etilo 2-(5-bromo-2-metoxifenil): se puede utilizar en la síntesis de derivados de adamantano insaturados. Estos derivados son de gran interés debido a sus posibles aplicaciones en la creación de combustibles térmicamente estables, compuestos bioactivos y polímeros voluminosos similares al diamante . La reactividad del compuesto podría aprovecharse para desarrollar nuevos métodos para la preparación de estos materiales.
Desarrollo de Compuestos Bioactivos
La estructura de 2-oxoacetato de etilo 2-(5-bromo-2-metoxifenil) sugiere su uso en el desarrollo de compuestos bioactivos. Los grupos bromo y metoxi presentes en la molécula pueden influir en su reactividad, convirtiéndola en una valiosa materia prima para la síntesis de productos farmacéuticos.
Cálculos Químico-Cuánticos
La estructura única de este compuesto lo hace adecuado para cálculos químico-cuánticos para investigar la estructura electrónica de moléculas relacionadas. Estos estudios pueden dilucidar los mecanismos de las transformaciones químicas y catalíticas, contribuyendo al avance de la química computacional .
Investigación de Antagonistas del Receptor 4 de Melanocortina
2-oxoacetato de etilo 2-(5-bromo-2-metoxifenil): los derivados se han identificado como posibles antagonistas del receptor 4 de melanocortina. Esta aplicación es particularmente relevante en el contexto de la reducción de la pérdida de peso inducida por tumores en modelos de ratón, lo que indica una vía prometedora para la investigación del tratamiento del cáncer .
Reacciones de Polimerización
El compuesto puede participar en reacciones de polimerización, sirviendo como monómero para la creación de nuevos polímeros. Su alta reactividad podría conducir al desarrollo de nuevos materiales con propiedades únicas, como una mayor estabilidad térmica o características electrónicas específicas .
Materiales basados en Nanodiamantes
Dado el interés en los derivados del adamantano para su uso en materiales basados en nanodiamantes, 2-oxoacetato de etilo 2-(5-bromo-2-metoxifenil) podría desempeñar un papel en la creación y utilización de nuevos materiales basados en nanodiamantes naturales y sintéticos. Estos materiales tienen una amplia gama de aplicaciones potenciales, desde la electrónica hasta la biomedicina .
Mecanismo De Acción
Mode of Action
The exact mode of action of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is currently unknown. It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
It’s known that compounds with similar structures are used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which compounds with similar structures are used in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This suggests that Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is not well established. It is known that in Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Esterification: The brominated intermediate is then subjected to esterification with ethyl oxalyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe
Propiedades
IUPAC Name |
ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDSUIYWZQWSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















